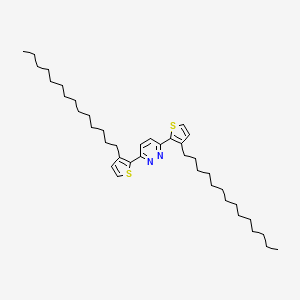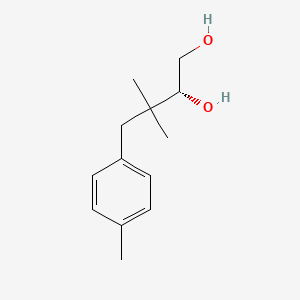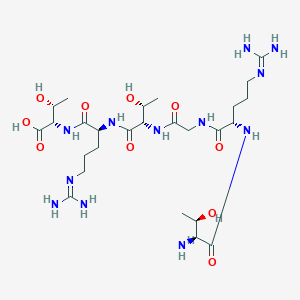
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of two tetradecylthiophenyl groups attached to the pyridazine core, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3,6-dichloropyridazine with 3-tetradecylthiophen-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thiophene rings suggests potential interactions with electron-rich or electron-deficient sites in biological systems. Additionally, the pyridazine core may interact with specific enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(4-tert-butylphenyl)pyridazine: Similar in structure but with tert-butylphenyl groups instead of tetradecylthiophenyl groups.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine.
3,6-Bis(2-thienyl)pyridazine: Contains thiophene rings but lacks the long alkyl chains.
Uniqueness
This compound is unique due to the presence of long tetradecyl chains attached to the thiophene rings. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into organized structures.
Propiedades
Número CAS |
872090-20-5 |
|---|---|
Fórmula molecular |
C40H64N2S2 |
Peso molecular |
637.1 g/mol |
Nombre IUPAC |
3,6-bis(3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35-31-33-43-39(35)37-29-30-38(42-41-37)40-36(32-34-44-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-34H,3-28H2,1-2H3 |
Clave InChI |
NLPZXZALDQNMKM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)




![Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-](/img/structure/B12593097.png)

![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)



![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
